molecular formula C16H20N2O4S B2951083 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797846-51-5

2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No. B2951083
CAS RN: 1797846-51-5
M. Wt: 336.41
InChI Key: MDNQCBLJCGGUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as BIIE0246, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is complex and involves multiple targets in the brain. One of the main targets is the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By blocking the dopamine transporter, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can increase the levels of dopamine in the brain, which may help to reduce the reinforcing effects of drugs of abuse (Heidbreder et al., 2008).
In addition to the dopamine transporter, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone also interacts with other targets in the brain, including ion channels and receptors. These interactions can lead to changes in neuronal activity, which may contribute to the therapeutic effects of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone (Zhang et al., 2015).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone are complex and depend on the specific target and dose used. In general, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can modulate the activity of certain neurotransmitters in the brain, including dopamine, glutamate, and GABA. This can lead to changes in neuronal activity, which may contribute to the therapeutic effects of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone for lab experiments is its specificity for certain targets in the brain. This can help researchers to better understand the role of these targets in various physiological and pathological processes. However, one limitation of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is its relatively low potency compared to other drugs that target similar pathways. This can make it more difficult to achieve the desired effects at lower doses.

Future Directions

There are several potential future directions for research on 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone. One area of interest is in the development of new addiction treatments. 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has shown promise in animal models, and further research is needed to determine its efficacy and safety in humans.
Another potential direction is in the treatment of epilepsy and other neurological disorders. 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has shown some efficacy in animal models, but more research is needed to determine its potential as a therapeutic agent in humans.
Finally, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone may also have applications in other areas of research, such as neuroscience and pharmacology. Further studies are needed to explore these potential applications and to better understand the mechanisms of action of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone.
Conclusion
In conclusion, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. The synthesis method has been described in detail, and research has shown that 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone may be useful in the treatment of addiction, epilepsy, and other neurological disorders. The mechanism of action is complex and involves multiple targets in the brain, and the biochemical and physiological effects depend on the specific target and dose used. While there are some limitations to using 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone in lab experiments, there are several potential future directions for research on this compound.

Synthesis Methods

The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone involves a series of chemical reactions that lead to the formation of the final product. The starting materials include 3-(isobutylsulfonyl)azetidine and benzo[d]isoxazole-3-carboxylic acid, which undergo several steps of reaction and purification to yield 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone. The synthesis method has been described in detail in a research article by J. P. Springer and colleagues (2007).

Scientific Research Applications

2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas is in the treatment of addiction. Studies have shown that 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can block the effects of cocaine and other drugs of abuse in animal models, suggesting that it may be a useful tool in the development of new addiction treatments (Heidbreder et al., 2008).
In addition to addiction, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has also been studied for its potential use in the treatment of epilepsy and other neurological disorders. Research has shown that 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can block specific types of ion channels in the brain, which may help to reduce seizures and other symptoms associated with these conditions (Zhang et al., 2015).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11(2)10-23(20,21)12-8-18(9-12)16(19)7-14-13-5-3-4-6-15(13)22-17-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNQCBLJCGGUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.